molecular formula C10H14N2OS2 B7594493 1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one

1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one

Cat. No. B7594493
M. Wt: 242.4 g/mol
InChI Key: LDBLFDMSUBCEBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one, also known as MTMP, is a compound that has been studied for its potential use in scientific research. MTMP is a pyrrolidinone derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). This compound has also been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have various biochemical and physiological effects. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and there may be potential side effects associated with its use.

Future Directions

There are several future directions for the study of 1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one. One direction is to further investigate its mechanism of action and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other diseases, such as cancer and viral infections. Additionally, further studies are needed to determine the potential side effects associated with its use and to develop methods for improving its efficacy and safety.

Synthesis Methods

1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one can be synthesized through a multi-step process. The first step involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form 2-methyl-1,3-thiazole-5-carbonyl chloride. The second step involves the reaction of 2-methyl-1,3-thiazole-5-carbonyl chloride with 1-methylpyrrolidin-2-one to form this compound.

Scientific Research Applications

1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one has been studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS2/c1-7-11-5-8(15-7)6-14-9-3-4-12(2)10(9)13/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBLFDMSUBCEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CSC2CCN(C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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